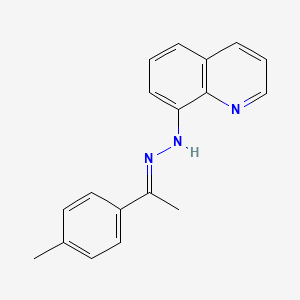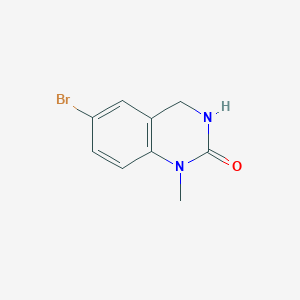
1-(4-methylphenyl)-1-ethanone N-(8-quinolinyl)hydrazone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-methylphenyl)-1-ethanone N-(8-quinolinyl)hydrazone is a chemical compound that has garnered interest in various fields of scientific research
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-methylphenyl)-1-ethanone N-(8-quinolinyl)hydrazone typically involves the condensation of 1-(4-methylphenyl)-1-ethanone with 8-quinolinylhydrazine. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and purity. Additionally, industrial production would require stringent quality control measures to ensure the consistency and safety of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1-(4-methylphenyl)-1-ethanone N-(8-quinolinyl)hydrazone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazone group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of substituted hydrazones.
Aplicaciones Científicas De Investigación
1-(4-methylphenyl)-1-ethanone N-(8-quinolinyl)hydrazone has several applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Medicine: The compound is being investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: It can be used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-(4-methylphenyl)-1-ethanone N-(8-quinolinyl)hydrazone involves its interaction with specific molecular targets. The hydrazone group can form stable complexes with metal ions, which can inhibit the activity of certain enzymes. Additionally, the compound can interact with cellular proteins, affecting various biochemical pathways and leading to its observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
1-(4-methylphenyl)-1-ethanone N-(8-quinolinyl)hydrazone: This compound is unique due to its specific structure and functional groups.
Phthalimide derivatives: These compounds share some structural similarities and have been studied for their biological activities.
Thiazolidine derivatives: These compounds also exhibit interesting chemical and biological properties.
Uniqueness
This compound stands out due to its unique combination of a hydrazone group and a quinoline moiety. This structure imparts specific chemical reactivity and potential biological activities that are not commonly found in other compounds.
Propiedades
IUPAC Name |
N-[(E)-1-(4-methylphenyl)ethylideneamino]quinolin-8-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3/c1-13-8-10-15(11-9-13)14(2)20-21-17-7-3-5-16-6-4-12-19-18(16)17/h3-12,21H,1-2H3/b20-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNXUWYKCQKFROW-XSFVSMFZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=NNC2=CC=CC3=C2N=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C(=N/NC2=CC=CC3=C2N=CC=C3)/C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-(2-(4-(furan-2-carbonyl)piperazin-1-yl)-2-oxoethyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide](/img/structure/B2627513.png)
![5-isopropyl-N-(1-methoxypropan-2-yl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2627518.png)

![N-(4-fluoro-2-methylphenyl)-1-({4-[2-(3-methoxyphenyl)acetamido]phenyl}methyl)-1H-imidazole-4-carboxamide](/img/structure/B2627522.png)
![3-({1-[(2,5-Dimethylphenyl)methyl]azetidin-3-yl}methoxy)pyridine](/img/structure/B2627524.png)

![1H-spiro[1-benzothieno[2,3-d]pyrimidine-2,1'-cyclohexane]-4(3H)-thione](/img/structure/B2627527.png)
![Ethyl 4-{3-[(4-methylbenzoyl)amino]phenoxy}-2-(methylsulfanyl)-5-pyrimidinecarboxylate](/img/structure/B2627529.png)
![N-(2,3-dihydro-1H-inden-1-yl)-2-{7-methyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}acetamide](/img/structure/B2627530.png)
![6-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 2-phenylacetate](/img/structure/B2627531.png)

![3-[(adamantan-1-yl)amino]-1-(4-methoxyphenyl)pyrrolidine-2,5-dione](/img/structure/B2627533.png)
![1-[2-(4-CHLOROPHENYL)-4-(4-METHYLBENZENESULFONYL)-1,3-OXAZOL-5-YL]-4-METHYLPIPERAZINE](/img/structure/B2627534.png)
![2-Chloro-N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]acetamide](/img/structure/B2627536.png)
